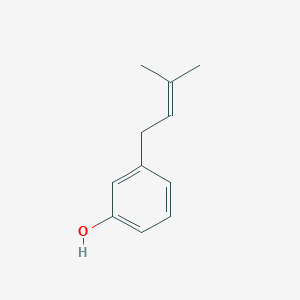

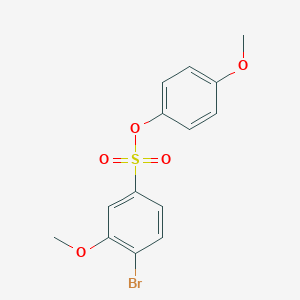

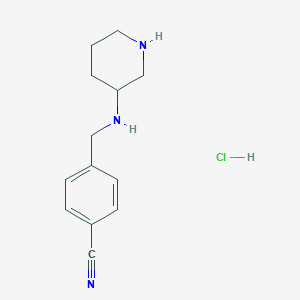

![molecular formula C16H17N5O2 B2839291 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide CAS No. 899966-52-0](/img/structure/B2839291.png)

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The p-tolyl groups (CH3C6H4-) are functional groups related to toluene . They are considered nonpolar and hydrophobic groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group (-CONH2) is typically reactive towards acids, bases, and certain reagents. The pyrazolopyrimidine moiety might undergo reactions typical of aromatic compounds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial and Insecticidal Properties

The synthesis of pyrimidine linked pyrazole heterocyclics demonstrates significant insecticidal and antimicrobial potentials. These compounds have been evaluated for their activity against Pseudococcidae insects and various microorganisms, indicating their relevance in developing new insecticides and antimicrobials (Deohate & Palaspagar, 2020).

Antitumor Activities

Research on pyrazolo[3,4-d]pyrimidine analogues has shown in vitro cell growth inhibitory activities, suggesting their potential as antitumor agents. This includes studies on the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, highlighting their application in cancer treatment (Taylor & Patel, 1992).

Analgesic and Enzyme Inhibitory Effects

Some pyrazolo[1,5-a]pyrimidinones have shown pronounced analgesic activity and selective enzyme inhibition, marking them as promising candidates for pain management and targeted enzyme inhibition (Burgart et al., 2020).

Drug Delivery and Pharmacokinetic Improvement

Nanosystems for Enhanced Solubility

The poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a challenge for their development as clinical drug candidates. Studies have focused on improving their solubility and pharmacokinetic properties through the development of albumin nanoparticles and liposomes. This approach not only enhances the solubility but also potentially improves the delivery and efficacy of these compounds in treating neuroblastoma (Vignaroli et al., 2016).

Propiedades

IUPAC Name |

2-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10(2)15(22)19-20-9-17-14-13(16(20)23)8-18-21(14)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXPKQKWHCKDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

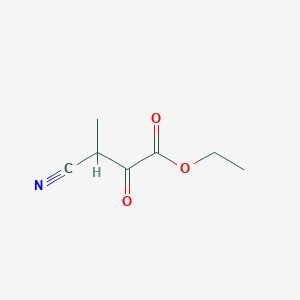

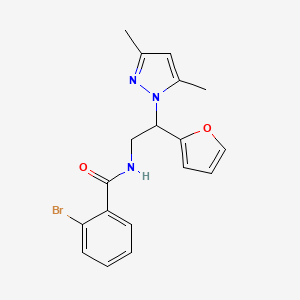

![methyl 3-[(1E)-2-cyano-2-methanesulfonyleth-1-en-1-yl]-1H-indole-2-carboxylate](/img/structure/B2839211.png)

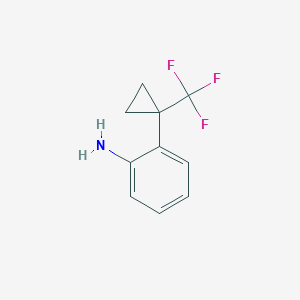

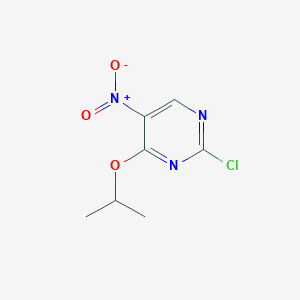

![Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2839220.png)

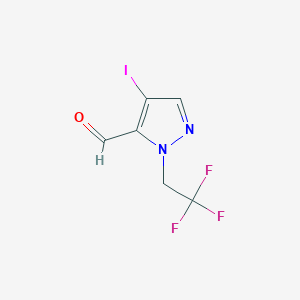

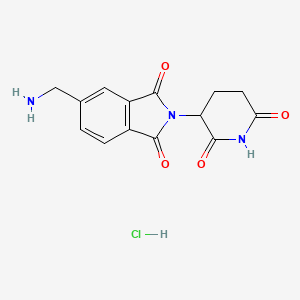

![8-(3-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2839224.png)

![N-[2-Phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2839225.png)